REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[CH:15]=[C:14](C(OC)=O)[N:13]([CH3:20])[N:12]=2)[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.[CH2:21]1COCC1.C[Mg]Br.C([O:31][CH2:32][CH3:33])C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11]2[CH:15]=[C:14]([C:32]([OH:31])([CH3:33])[CH3:21])[N:13]([CH3:20])[N:12]=2)[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1
|
Name
|
119b
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(N(N1)C)=O)NC1=NN(C(=C1)C(=O)OC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stir for about 3 hrs after which the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temp.
|
Type
|
CUSTOM
|
Details
|
was quenched with 1N HCl
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
to remove THF
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
Separated
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(N(N1)C)=O)NC1=NN(C(=C1)C(C)(C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |